molecular formula C14H12N2 B14003806 3-Benzylimidazo[1,5-a]pyridine

3-Benzylimidazo[1,5-a]pyridine

Cat. No.: B14003806
M. Wt: 208.26 g/mol
InChI Key: GVWJGAXMSKFSOJ-UHFFFAOYSA-N
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Description

3-Benzylimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family This class of compounds is known for its unique chemical structure, which combines a pyridine ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylimidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with benzyl halides under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Benzylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Benzylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.

    Medicine: Explored for its potential as an anti-cancer agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of 3-Benzylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, affecting their function. The compound’s ability to intercalate into DNA makes it a potential candidate for anti-cancer therapies. Additionally, its interaction with enzymes and receptors can modulate various biochemical pathways .

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another class of imidazo-pyridine compounds with similar structural features but different biological activities.

    Imidazo[1,5-a]pyridine Derivatives: Various derivatives with different substituents on the imidazole or pyridine rings.

Uniqueness: Its luminescent properties and ability to interact with biological targets make it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

3-benzylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-14-15-11-13-8-4-5-9-16(13)14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWJGAXMSKFSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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